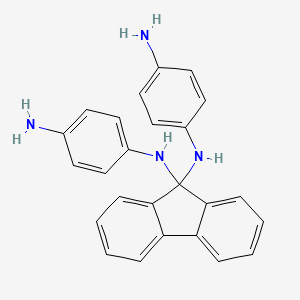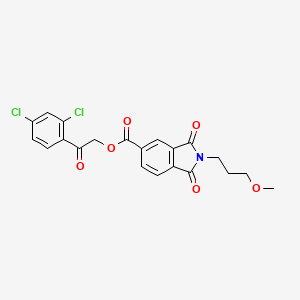
5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromomethyl group and a pyrrolidinyl substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethylating agent. One common method is the bromomethylation of 2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones are the major products formed from oxidation reactions.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and material science .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is largely dependent on its chemical reactivity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or receptors .
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
- 5-(Iodomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
- 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
Comparison: Compared to its chloromethyl and iodomethyl analogs, 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole exhibits a balance between reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining a moderate level of reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13BrN2S |
|---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
5-(bromomethyl)-2-pyrrolidin-1-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H13BrN2S/c9-5-7-6-10-8(12-7)11-3-1-2-4-11/h7H,1-6H2 |
InChI Key |
IEGIUJRRGFFJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NCC(S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide](/img/structure/B12473409.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12473412.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12473418.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473427.png)
![1-(2-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B12473434.png)
![(5E)-5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12473435.png)
![N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12473447.png)

![N-cyclohexyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473459.png)
![N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12473477.png)
![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473483.png)
![2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12473485.png)
![N-(4-{[(E)-furan-2-ylmethylidene]amino}phenyl)acetamide](/img/structure/B12473490.png)
